molecular formula C10H9NO B154677 (2-Formyl-4-methylphenyl)acetonitrile CAS No. 136263-00-8

(2-Formyl-4-methylphenyl)acetonitrile

Cat. No. B154677
M. Wt: 159.18 g/mol
InChI Key: IWPPJZFOQARCDS-UHFFFAOYSA-N
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Description

(2-Formyl-4-methylphenyl)acetonitrile, also known as FMN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenylacetonitrile and has a unique structure that makes it useful for a variety of purposes. In

Scientific Research Applications

(2-Formyl-4-methylphenyl)acetonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. (2-Formyl-4-methylphenyl)acetonitrile has also been studied for its potential use as a fluorescent probe in biological imaging studies.

Mechanism Of Action

The mechanism of action of (2-Formyl-4-methylphenyl)acetonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. (2-Formyl-4-methylphenyl)acetonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (2-Formyl-4-methylphenyl)acetonitrile has also been shown to modulate the activity of the nuclear factor-kappaB (NF-kappaB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.

Biochemical And Physiological Effects

(2-Formyl-4-methylphenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. (2-Formyl-4-methylphenyl)acetonitrile has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, (2-Formyl-4-methylphenyl)acetonitrile has been shown to have antimicrobial properties, which may make it useful for the treatment of bacterial and fungal infections.

Advantages And Limitations For Lab Experiments

(2-Formyl-4-methylphenyl)acetonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. (2-Formyl-4-methylphenyl)acetonitrile is also stable under a variety of conditions and can be stored for long periods of time without degradation. However, (2-Formyl-4-methylphenyl)acetonitrile also has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, (2-Formyl-4-methylphenyl)acetonitrile has a relatively low fluorescence quantum yield, which may limit its use as a fluorescent probe in biological imaging studies.

Future Directions

There are several future directions for further research on (2-Formyl-4-methylphenyl)acetonitrile. One area of interest is the development of more efficient synthesis methods for (2-Formyl-4-methylphenyl)acetonitrile. Another area of interest is the exploration of (2-Formyl-4-methylphenyl)acetonitrile's potential as a therapeutic agent for the treatment of inflammatory and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-Formyl-4-methylphenyl)acetonitrile and to explore its potential as a fluorescent probe in biological imaging studies.

Synthesis Methods

(2-Formyl-4-methylphenyl)acetonitrile can be synthesized through a multi-step process that involves the reaction of 2-formyl-4-methylphenol with acetonitrile. The first step involves the reaction of 2-formyl-4-methylphenol with thionyl chloride to form the corresponding chloride derivative. This derivative is then reacted with sodium cyanide to form the nitrile derivative, which is then hydrolyzed to form (2-Formyl-4-methylphenyl)acetonitrile.

properties

CAS RN

136263-00-8

Product Name

(2-Formyl-4-methylphenyl)acetonitrile

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(2-formyl-4-methylphenyl)acetonitrile

InChI

InChI=1S/C10H9NO/c1-8-2-3-9(4-5-11)10(6-8)7-12/h2-3,6-7H,4H2,1H3

InChI Key

IWPPJZFOQARCDS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CC#N)C=O

Canonical SMILES

CC1=CC(=C(C=C1)CC#N)C=O

synonyms

Benzeneacetonitrile, 2-formyl-4-methyl- (9CI)

Origin of Product

United States

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